molecular formula C13H23NO4 B1588915 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate CAS No. 118758-56-8

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

Cat. No.: B1588915
CAS No.: 118758-56-8
M. Wt: 257.33 g/mol
InChI Key: ISFYLIKYQATEJR-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate is a chemical compound belonging to the class of malonates. It is characterized by its white crystalline powder form and solubility in organic solvents

Scientific Research Applications

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Research has indicated potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Future Directions

The future directions for research on “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a rich area for future investigation .

Preparation Methods

The synthesis of 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate involves several steps. One common synthetic route includes the reaction of tert-butyl malonate with ethyl bromide in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate can be compared with other similar compounds, such as:

    tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl): This compound shares structural similarities but differs in its specific functional groups and biological activity.

    tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate: Another related compound with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPZQLQJCSZUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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